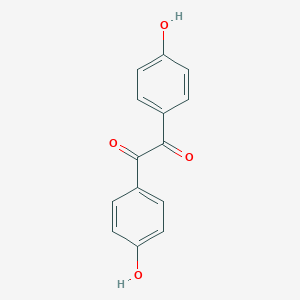

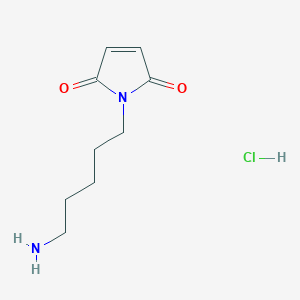

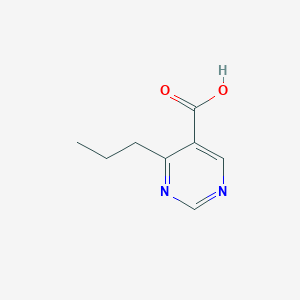

![molecular formula C23H12OS B037145 14h-Anthra[2,1,9-mna]thioxanthen-14-one CAS No. 16294-75-0](/img/structure/B37145.png)

14h-Anthra[2,1,9-mna]thioxanthen-14-one

Descripción general

Descripción

14h-Anthra[2,1,9-mna]thioxanthen-14-one is a compound of significant interest due to its heterocyclic structure, which is prevalent in various biologically active and medicinally significant compounds. Its chemical relevance is underscored by its involvement in numerous chemical reactions, showcasing a broad spectrum of physical and chemical properties.

Synthesis Analysis

The synthesis of related thioxanthen-9-ones and their derivatives, such as 1-fluoro-4-methyl-9H-thioxanthen-9-one, involves specific labeled derivatives, highlighting the compound's synthetic versatility and the chemical pathways utilized to introduce functional groups to its structure (Javaheri et al., 2016).

Molecular Structure Analysis

Research on compounds with similar frameworks, such as anthra[2,3-c:6,7-c']dithiophene derivatives, reveals insights into the electronic properties and structural characteristics of these molecules. Such studies, which include electrochemical reduction and spectroelectrochemistry, provide a foundational understanding of the molecular structure and electronic configuration (Djukic & Perepichka, 2011).

Chemical Reactions and Properties

The reactivity and catalytic applications of thioxanthen-14-one derivatives have been explored, demonstrating their utility in various chemical reactions. For instance, Fe3O4@SiO2–imid–PMAn magnetic porous nanospheres have been used as recyclable catalysts for the synthesis of 14-aryl- or alkyl-14H-dibenzo[a,j]xanthenes, showcasing the compound's involvement in condensation reactions and its potential in facilitating environmentally-friendly chemical processes (Esmaeilpour et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as 14-substituted-14H-dibenzo[a,j]xanthenes, have been studied under various conditions. These investigations often focus on the crystalline structure, melting points, and solubility, providing a comprehensive understanding of how structural variations influence physical characteristics (Wu et al., 2010).

Chemical Properties Analysis

The chemical properties of 14h-Anthra[2,1,9-mna]thioxanthen-14-one and similar molecules have been extensively analyzed, with research delving into their reactivity, potential as photoinitiators, and their role in polymerization processes. For instance, a novel thioxanthone−anthracene photoinitiator was synthesized for radical polymerization, indicating the compound's versatile chemical behavior and its application in material science (Balta et al., 2007).

Aplicaciones Científicas De Investigación

Organic Electronics and Pigment Functionalization

One significant application is in the field of organic electronics, where these compounds are explored for their semiconducting properties. Melville et al. (2020) explored the functionalization of the dye 14H-anthra[2,1,9-m,n,a]thioxanthen-14-one (Hostasol Red GG) to create new organic semiconductors for thin-film transistors. This research underscores the potential of using inexpensive pigment materials in developing organic electronic devices, highlighting a path towards more affordable and accessible technology (Melville et al., 2020).

Photopolymerization

In polymer science, these compounds are utilized as photoinitiators. A study by Balta et al. (2007) introduced a thioxanthone-anthracene photoinitiator for free radical polymerization, effective even in the presence of oxygen. This innovation provides a new avenue for polymerization processes, potentially improving manufacturing efficiency and material properties in polymer-based products (Balta et al., 2007).

Synthesis and Catalysis

The versatility of 14H-anthra[2,1,9-mna]thioxanthen-14-one derivatives extends to catalysis and synthesis. Esmaeilpour et al. (2014) developed a method for synthesizing 14-aryl- or alkyl-14H-dibenzo[a,j]xanthenes using magnetic nanoparticles as catalysts. This process exemplifies the compound's role in facilitating environmentally friendly and efficient chemical reactions, contributing to greener chemistry practices (Esmaeilpour et al., 2014).

Photophysical Studies

Research on the photophysical properties of these compounds provides insight into their potential applications in new technologies. For instance, the study by Malval et al. (2011) on the enhancement of two-photon initiating efficiency through a chevron-shaped architecture of an anthracene-thioxanthone system illustrates the potential for advanced applications in photopolymerization and imaging technologies (Malval et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Propiedades

IUPAC Name |

8-thiahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12OS/c24-23-17-7-2-1-5-13(17)15-11-12-20-22-16(9-10-18(23)21(15)22)14-6-3-4-8-19(14)25-20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNWZZLOQBHTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=C4C5=C(C=CC(=C35)C2=O)C6=CC=CC=C6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066032 | |

| Record name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

14h-Anthra[2,1,9-mna]thioxanthen-14-one | |

CAS RN |

16294-75-0 | |

| Record name | Solvent Orange 63 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16294-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14H-Anthra(2,1,9-mna)thioxanthen-14-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016294750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14H-anthra[2,1,9-mna]thioxanthen-14-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

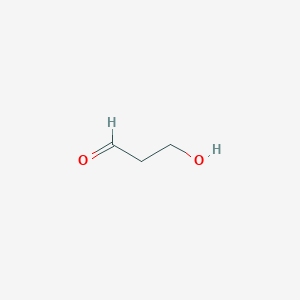

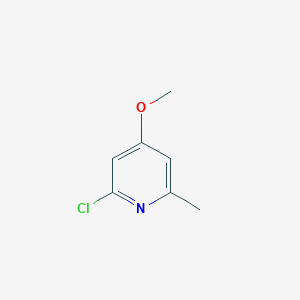

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

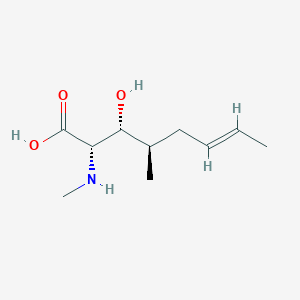

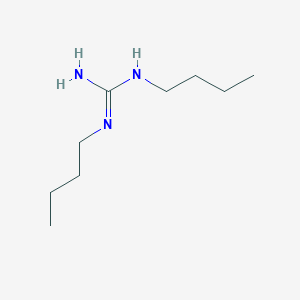

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)

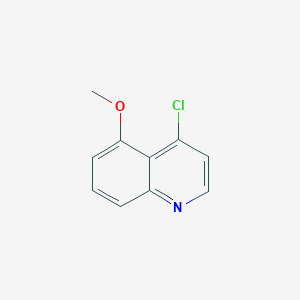

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)